molecular formula C16H20N2O4S2 B1678532 Pyritinol CAS No. 1098-97-1

Pyritinol

Cat. No.: B1678532
CAS No.: 1098-97-1
M. Wt: 368.5 g/mol
InChI Key: SIXLXDIJGIWWFU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrithioxin, also known as pyridoxine disulfide or pyrithioxine , is a semi-synthetic molecule synthesized by combining two molecules of vitamin B6 (pyridoxine) with a disulfide linkage . It primarily targets the signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-D-aspartate, etc .

Mode of Action

Pyrithioxin interacts with its targets by regulating their signaling pathways . This regulation leads to changes in the function of these neurotransmitters, which can have various effects on the body. For example, it has been shown to act as an antioxidant and anti-inflammatory agent, and also reduces plasma viscosity .

Biochemical Pathways

Pyrithioxin affects numerous biochemical reactions by serving as a coenzyme . It has been reported to increase the activity of glucose-6-phosphate dehydrogenase, thereby increasing the flux of glucose to the d-arabitol biosynthesis pathway .

Pharmacokinetics

Pyrithioxin is rapidly absorbed after enteral administration . Maximum radioactivity concentration is reached 30–60 min after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 h of oral or intravenous administration .

Result of Action

The action of Pyrithioxin results in various molecular and cellular effects. It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .

Action Environment

The action of Pyrithioxin can be influenced by various environmental factors. For example, it has been suggested that Pyrithioxin may be useful in learning and memory deficits due to malnutrition and environmental deprivation . Furthermore, it has been shown to prevent acute ethanol intoxication and may be a treatment option in the management of alcoholic hangovers .

Biochemical Analysis

Biochemical Properties

Pyrithioxin plays a significant role in biochemical reactions. It regulates signaling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . It also acts as an antioxidant and anti-inflammatory agent, and reduces plasma viscosity .

Cellular Effects

Pyrithioxin has profound effects on various types of cells and cellular processes. It crosses the blood-brain barrier, making its major clinical utility in brain-related disorders . It facilitates the recovery of cortical cholinergic deficit due to nucleus basalis lesions .

Molecular Mechanism

The molecular mechanism of Pyrithioxin involves its interaction with various biomolecules. It regulates signaling pathways of various neurotransmitters, indicating its binding interactions with these neurotransmitters . It also acts as an antioxidant, suggesting its role in the regulation of oxidative stress at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Pyrithioxin change over time in laboratory settings. It is rapidly absorbed after administration, with maximum radioactivity concentration reached 30–60 min after oral administration . The plasma elimination half-life of total radioactivity is 2.5 h (range 2–8 h) .

Dosage Effects in Animal Models

The effects of Pyrithioxin vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known that Pyrithioxin has been used in animal studies to improve cognition and prevent and manage learning disabilities .

Metabolic Pathways

Pyrithioxin is involved in the metabolism of glucose and amino acids in the brain . It promotes the activity of glucose-6-phosphate dehydrogenase, indicating its interaction with this enzyme .

Transport and Distribution

Pyrithioxin is rapidly absorbed after administration, indicating its efficient transport within the body . It crosses the blood-brain barrier, suggesting its distribution to the brain .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it localizes to the brain cells .

Chemical Reactions Analysis

Pyritinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Properties

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXLXDIJGIWWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048362
Record name Pyrithioxine
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098-97-1
Record name Pyritinol
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Record name Pyritinol [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyritinol
Source DrugBank
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Record name PYRITINOL
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Record name Pyrithioxine
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Record name Pyritinol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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